molecular formula C17H24O6 B1326076 Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate CAS No. 951888-03-2

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate

Cat. No.: B1326076
CAS No.: 951888-03-2
M. Wt: 324.4 g/mol
InChI Key: INLRXPJGCBXANV-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a hexanoate ester

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate plays a significant role in biochemical reactions, particularly as an agonist of AMP-activated protein kinase (AMPK). This compound interacts with several biomolecules, including Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77), and serine-threonine kinase 11 (LKB1). The interaction between this compound and these proteins influences the stability and activity of AMPK, which is crucial for energy metabolism .

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. In hepatocytes, it ameliorates lipid accumulation by disturbing the combination of LKB1 with Nur77 and activating the AMPK pathway. This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to improved insulin resistance and reduced lipid deposition .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an AMPK agonist. It binds to and stabilizes the Nur77-LKB1 complex, leading to the activation of AMPK. This activation results in the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase 1 (CPT1A), which are involved in lipid metabolism. Additionally, this compound influences gene expression by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under experimental conditions, and its long-term effects include sustained activation of the AMPK pathway and continued amelioration of lipid accumulation in hepatocytes. Degradation of the compound does not significantly impact its efficacy in vitro or in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the AMPK pathway and reduces lipid accumulation without adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and acetyl-CoA carboxylase (ACC), influencing metabolic flux and metabolite levels. The activation of AMPK by this compound leads to increased fatty acid oxidation and decreased lipid synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its efficacy in modulating cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the cytoplasm and nucleus. Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s localization is essential for its role in stabilizing the Nur77-LKB1 complex and activating the AMPK pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Comparison with Similar Compounds

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLRXPJGCBXANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258534
Record name Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-03-2
Record name Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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